molecular formula C13H10ClNO2 B8520355 2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

Cat. No. B8520355
M. Wt: 247.67 g/mol
InChI Key: FKYFUISGCYLMST-UHFFFAOYSA-N
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Patent
US07186742B2

Procedure details

A solution of 2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester (146 mg, 0.56 mmol) in methanolic potassium hydroxide (2.24 mL, 1M) was stirred at 80° C. for 16 h. The reaction mixture was acidified (pH 3) with 1N HCl and concentrated in vacuo. The residue was shaken thoroughly with methanol and filtered. The filtrate was concentrated in vacuo to afford the title compound (170 mg).
Name
2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[Cl:17].Cl>[OH-].[K+]>[Cl:17][C:5]1[CH:6]=[CH:7][C:8]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)=[CH:9][C:4]=1[C:3]([OH:18])=[O:2] |f:2.3|

Inputs

Step One
Name
2-chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid methyl ester
Quantity
146 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C=1C=NC(=CC1)C)Cl)=O
Name
Quantity
2.24 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The residue was shaken thoroughly with methanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 122.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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